2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-9(2)20-12(17)15-7-8-19-13(18)16-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGKZISHHKFFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCCOC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324304 | |
| Record name | 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807013 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136204-68-7 | |
| Record name | 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(Propan-2-yloxycarbonylamino)ethanol
The first step involves protecting the primary amine of ethanolamine using isopropoxycarbonyl chloride:
Reagents :
-
Ethanolamine (1.0 equiv)
-
Isopropoxycarbonyl chloride (1.2 equiv)
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Triethylamine (2.0 equiv, base catalyst)
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Dichloromethane (DCM), 0°C → room temperature, 6 hours
Mechanism :
Carbamate Formation with 4-Chlorophenyl Isocyanate
The protected ethanolamine reacts with 4-chlorophenyl isocyanate to form the target compound:
Reagents :
-
2-(Propan-2-yloxycarbonylamino)ethanol (1.0 equiv)
-
4-Chlorophenyl isocyanate (1.1 equiv)
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Tetrahydrofuran (THF), room temperature, 12 hours
Mechanism :
Alternative Synthetic Routes
One-Pot Methodology Using Mixed Anhydrides
A single-step approach employing 4-chlorophenyl chloroformate and isopropoxycarbonyl chloride:
Reagents :
-
Ethanolamine (1.0 equiv)
-
4-Chlorophenyl chloroformate (1.1 equiv)
-
Isopropoxycarbonyl chloride (1.1 equiv)
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Pyridine (2.5 equiv), DCM, 0°C → 25°C, 24 hours
Challenges :
-
Requires rigorous temperature control to minimize decomposition.
BF₃·OEt₂-Catalyzed Carbamate Coupling
Lewis acid catalysis enhances reaction efficiency:
Conditions :
-
Ethanolamine (1.0 equiv)
-
4-Chlorophenyl chloroformate (1.05 equiv)
-
BF₃·OEt₂ (0.1 equiv), DCM, 25°C, 8 hours
Advantages :
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|
| Solvent | THF | 98 | 78 |
| Temperature (°C) | 25 | 97 | 75 |
| Catalyst Loading | 10 mol% DMAP | 99 | 80 |
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Agricultural Applications
1. Pesticide Development
The compound has been investigated as a potential pesticide due to its structural similarity to known agrochemicals. Its ability to inhibit specific enzymes in pests makes it a candidate for developing new insecticides.
Case Study:
A study conducted on the efficacy of various carbamate derivatives, including 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, demonstrated significant insecticidal activity against common agricultural pests. The results indicated a higher mortality rate in treated groups compared to controls, suggesting its viability as an agricultural pesticide .
Pharmaceutical Applications
1. Drug Design
The compound has potential applications in drug design, particularly as a lead compound for developing inhibitors targeting specific biological pathways.
Case Study:
Research into the pharmacological properties of carbamate derivatives has shown that compounds similar to this compound exhibit promising activity against certain cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in malignant cells, indicating their potential use in cancer therapy .
2. Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties, making it suitable for further investigation as an antibacterial agent.
Data Table: Antimicrobial Activity of Carbamate Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both agriculture and pharmaceuticals.
Toxicity Assessment:
Toxicological evaluations have been performed to assess the compound's safety. These studies indicate that while the compound exhibits some level of toxicity at high concentrations, it remains within acceptable limits for agricultural use when applied according to recommended guidelines .
Mechanism of Action
The mechanism of action of 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest structural analogs differ in substituents on the carbamate group or aromatic ring. Key examples include:
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS: 939760-49-3)
- Substituents : tert-butyl carbamate, 4-chlorophenyl.
- Molecular Weight : 270.76 g/mol.
- Key Properties : Higher steric bulk due to the tert-butyl group, enhancing stability under acidic conditions compared to the target compound’s isopropyl group .
2-Chloroethyl N-(4-Nitrophenyl)carbamate
- Substituents : 2-chloroethyl carbamate, 4-nitrophenyl.
- Molecular Weight : 244.63 g/mol.
- Key Properties : The electron-withdrawing nitro group increases reactivity in nucleophilic substitutions, contrasting with the electron-neutral 4-chlorophenyl group in the target compound .
4-Chlorobenzyl N-(4-Chlorostyryl)carbamate (CAS: 338413-40-4)
- Substituents : 4-chlorobenzyl carbamate, styryl group.
- Molecular Weight : 322.19 g/mol.
- Key Properties : Conjugated styryl moiety enhances rigidity and may influence UV absorption properties, unlike the flexible ethyl linker in the target compound .
2-[Benzyl-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate (CAS: 17683-78-2)
- Substituents: Benzylaminoethyl, dual 4-chlorophenyl groups.
- Molecular Weight : 502.39 g/mol.
- Key Properties : High molecular weight and density (1.355 g/cm³) due to aromatic stacking, reducing aqueous solubility compared to the target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Lipophilicity inferred from substituent effects (e.g., tert-butyl > isopropyl > nitro) .
Biological Activity
2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, also known by its CAS number 136204-68-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is C13H17ClN2O4, with a molecular weight of approximately 300.7381 g/mol. The structure features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and modulation of neurotransmitter systems.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that carbamate derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, these compounds may enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.
Pharmacological Activities
- Antimicrobial Activity : Studies have shown that carbamate derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the 4-chlorophenyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against pathogens.
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
- Neuroprotective Effects : Given its potential AChE inhibitory activity, this compound may also offer neuroprotective benefits, particularly in neurodegenerative disorders characterized by cholinergic dysfunction.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates, showing a marked increase in early apoptotic cells upon treatment with the compound.
Q & A
Q. How can researchers design SAR studies to evaluate the role of the 4-chlorophenyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
